![molecular formula C20H24N4O4S B2412215 ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate CAS No. 1001520-47-3](/img/structure/B2412215.png)
ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate
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Overview
Description
The compound “ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities . The dihydropyrimidine ring adopts a screw-boat conformation .
Synthesis Analysis
The synthesis of similar compounds involves a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol . The solution is treated with concentrated hydrochloric acid and heated to reflux for several hours .Molecular Structure Analysis
The molecular structure of these compounds is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The dihydropyrimidine ring adopts a screw-boat conformation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the reaction of substituted aldehyde, ethyl acetoacetate, and urea .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically characterized by 1H NMR, 13C NMR, HRMS, FT-IR, and UV-visible spectra .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of derivatives similar to ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate have been explored in various studies. For instance, Stolarczyk et al. (2018) presented the synthesis of three new 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. These derivatives, characterized by NMR, IR, mass spectroscopies, and X-ray diffraction, showed different cytotoxic activities against cancer and normal cell lines, indicating their potential in medicinal chemistry (Stolarczyk et al., 2018).
Antimicrobial and Antifungal Applications
The compound and its derivatives have also been evaluated for antimicrobial and antifungal activities. Tiwari et al. (2018) reported the synthesis of novel chromone-pyrimidine coupled derivatives with significant antibacterial and antifungal properties, demonstrating potential applications in addressing microbial resistance (Tiwari et al., 2018).
Biological Activity
Further studies have investigated the biological activities of related compounds. Youssef et al. (2011) explored the synthesis of 2-methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one and its reactions, revealing excellent biocidal properties against bacteria and fungi (Youssef et al., 2011).
Anticancer and Anti-Inflammatory Properties
The anticancer and anti-inflammatory properties of pyrimidine derivatives have been a subject of research, highlighting their potential as therapeutic agents. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines with anticancer and anti-5-lipoxygenase activities, suggesting their utility in cancer and inflammation treatments (Rahmouni et al., 2016).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Future Directions
properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-3-28-19(26)17-14(2)21-20(27)22-18(17)29-13-16(25)24-11-9-23(10-12-24)15-7-5-4-6-8-15/h4-8H,3,9-13H2,1-2H3,(H,21,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWOQXXBMFRXLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate |
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